molecular formula C8H12ClN3O2 B6174523 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride CAS No. 2503206-61-7

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride

Cat. No.: B6174523
CAS No.: 2503206-61-7
M. Wt: 217.65 g/mol
InChI Key: RWLBCZMPSUZDIA-UHFFFAOYSA-N
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Description

This compound is known for its unique structural features, which include a fused pyrazolo-pyrazine ring system, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazine with suitable reagents to form the desired pyrazolo-pyrazine structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolo-pyrazine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted pyrazolo-pyrazine derivatives .

Scientific Research Applications

2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines:

    Pyrazolo[3,4-d]pyrimidines: These derivatives are studied for their biological activities, particularly as inhibitors of specific enzymes.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

2503206-61-7

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-5-7(8(12)13)6-4-9-2-3-11(6)10-5;/h9H,2-4H2,1H3,(H,12,13);1H

InChI Key

RWLBCZMPSUZDIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCNCC2=C1C(=O)O.Cl

Purity

95

Origin of Product

United States

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